Redox Trigger and Photochemical Decarboxylation: Py-N-oxide can act as a stoichiometric redox trigger in photochemical reactions. When combined with trifluoroacetic anhydride (TFAA), it facilitates the photochemical decarboxylation of TFAA, offering a new pathway for the synthesis of trifluoromethylated compounds []. This method shows promise for large-scale production due to its scalability and efficiency.
Drug Discovery and Development
Improving Solubility and Metabolism: Py-N-oxide derivatives can be used to improve the solubility of parent pyridine-containing drugs. The presence of the polar N-O bond increases polarity and lowers the logD (a measure of lipophilicity), leading to better water solubility []. This can be crucial for drug delivery and absorption.
Bioisosteres in Lead Optimization: Py-N-oxide can act as a bioisostere for pyridones, meaning they share similar shapes and properties but differ slightly in their chemical functionality. This allows researchers to explore new chemical space while maintaining desired drug-like features like hydrogen bonding capacity []. This approach helps in lead optimization during drug discovery.
Understanding Cellular Processes
Investigating Pyridine Metabolism: Py-N-oxide can be a metabolite of certain pyridine-containing compounds in the body []. Studying the formation and effects of Py-N-oxide helps researchers understand the metabolism of these drugs and potential side effects.
Modulating Cytotoxicity and Genotoxicity: Py-N-oxide may influence the toxicity of other compounds. Studies have shown that Py-N-oxide can offer protective effects against the cytotoxicity and clastogenicity (chromosome damage) induced by certain chloropyridines []. This suggests a potential role for Py-N-oxide in understanding and potentially mitigating the harmful effects of some chemicals.
Pyridine-N-oxide is formed by oxidizing pyridine, a common aromatic nitrogen-containing heterocycle. Traditionally, peroxyacids were used as the oxidizing agent [].
Significance
While not a heavily utilized compound, pyridine-N-oxide exhibits unique characteristics that make it of interest in specific research areas. These include its ability to act as a weak oxidizing agent and a ligand in coordination chemistry [, ].
Molecular Structure Analysis
Pyridine-N-oxide shares the basic six-membered ring structure of pyridine with a key difference. One of the carbon atoms adjacent to the nitrogen is replaced by a nitrogen-oxygen double bond (N-O). This alters the electronic properties of the molecule compared to pyridine [].
Here are some key features of its structure:
Aromatic ring: The six-membered ring with alternating single and double bonds exhibits aromaticity, granting stability [].
N-O double bond: This bond introduces a more electronegative oxygen atom, affecting the basicity and reactivity of the molecule [].
Planar structure: The molecule is planar due to the sp2 hybridization of the atoms involved in the ring and the N-O bond [].
Chemical Reactions Analysis
Synthesis:
The traditional method for synthesizing pyridine-N-oxide involves using peroxyacids as oxidizing agents for pyridine [].
Decompositions:
Other Reactions:
Oxidation: Pyridine-N-oxide can act as a mild oxidizing agent in specific organic synthesis reactions [].
Ligand formation: Pyridine-N-oxide, due to its lone pair on the nitrogen atom, can coordinate with transition metals to form complexes, finding applications in coordination chemistry [].
Chlorination: Treatment with phosphorus oxychloride can convert pyridine-N-oxide to chloropyridine derivatives [].
Balanced Chemical Equations:
R-H + Pyridine-N-oxide → R-OH + Pyridine (where R-H is a reducing agent and R-OH is the corresponding alcohol) []
Physical And Chemical Properties Analysis
Molecular Formula: C5H5NO []
Molar Mass: 95.101 g/mol []
Physical State: Colorless, hygroscopic solid []
Melting Point: No data available
Boiling Point: 270 °C []
Solubility: High in water []
Acidity (pKa): 0.8 (of conjugate acid) []. This indicates significantly weaker basicity compared to pyridine.
Stability: Stable under normal storage conditions [].
Pyridine-N-oxide does not possess a well-defined mechanism of action in biological systems. However, its ability to form complexes with transition metals suggests potential applications in areas like catalysis [].
Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Irritant
Other CAS
694-59-7
Wikipedia
Pyridine N-oxide
General Manufacturing Information
Pyridine, 1-oxide: ACTIVE
Dates
Modify: 2023-08-15
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